molecular formula C12H15NO2 B1300228 Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine CAS No. 64179-41-5

Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine

Cat. No.: B1300228
CAS No.: 64179-41-5
M. Wt: 205.25 g/mol
InChI Key: ZGUHEEOHWIVGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex spirocyclic structure. The official International Union of Pure and Applied Chemistry name is spiro[benzo[d]dioxole-2,1'-cyclohexan]-5-amine, which precisely describes the connectivity between the two ring systems through the spiro carbon center. Alternative nomenclature variations found in chemical databases include spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-amine and spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine, with minor differences in positional notation that reflect different database formatting conventions.

The compound's systematic nomenclature incorporates several key structural elements that must be understood for proper classification. The term "spiro" indicates the presence of two rings connected through a single common carbon atom, designated as the spiro center. The benzodioxole portion refers to a benzene ring fused with a 1,3-dioxole five-membered ring containing two oxygen atoms. The cyclohexane component represents a six-membered saturated carbocyclic ring. The numerical designation "2,1'" indicates the specific positions where the spiro linkage occurs between the two ring systems.

Chemical database entries reveal multiple synonyms and alternative representations for this compound. The Simplified Molecular Input Line Entry System notation is consistently reported as NC1=CC=C(OC2(CCCCC2)O3)C3=C1 or its equivalent canonical form Nc1ccc2c(c1)OC1(O2)CCCCC1. The International Chemical Identifier string InChI=1S/C12H15NO2/c13-9-4-5-10-11(8-9)15-12(14-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7,13H2 provides a standardized representation that enables unambiguous identification across different chemical information systems.

Molecular Geometry and Spirocyclic Architecture

The molecular geometry of this compound is characterized by a distinctive three-dimensional arrangement that results from the orthogonal orientation of the two ring systems connected through the spiro carbon center. The benzodioxole ring system adopts a planar conformation consistent with its aromatic character, while the cyclohexane ring typically assumes a chair conformation to minimize steric strain. This perpendicular arrangement of the ring systems creates a rigid molecular framework that influences the compound's chemical reactivity and biological activity patterns.

The spiro carbon center serves as the focal point of the molecular architecture, forming four covalent bonds in a tetrahedral geometry. Two of these bonds connect to carbon atoms within the cyclohexane ring, while the remaining two bonds link to oxygen atoms within the dioxole ring system. This arrangement creates a unique spatial distribution of electron density that contributes to the compound's distinctive chemical properties. The benzodioxole moiety contains a five-membered dioxole ring fused to a benzene ring, with the two oxygen atoms positioned at the 1 and 3 positions of the dioxole ring.

Computational studies and molecular modeling investigations have revealed important insights into the preferred conformational states of this spirocyclic system. The cyclohexane ring typically adopts a chair conformation with minimal ring strain, while the benzodioxole system maintains planarity due to aromatic stabilization. The amino group at the 5-position of the benzodioxole ring introduces additional conformational flexibility through potential rotation around the carbon-nitrogen bond, although this rotation may be restricted by intramolecular interactions or crystal packing forces in the solid state.

The overall molecular dimensions and spatial arrangement create a compact three-dimensional structure with distinct hydrophobic and hydrophilic regions. The cyclohexane ring contributes to the hydrophobic character of the molecule, while the benzodioxole system and amino group provide sites for potential hydrogen bonding interactions. This amphiphilic character influences the compound's solubility properties and interaction patterns with biological targets.

Stereochemical Features and Chiral Center Analysis

Analysis of the stereochemical features of this compound reveals important considerations regarding potential chiral centers and stereoisomerism within the molecular framework. The spiro carbon center itself does not constitute a chiral center in this particular compound because it lacks four different substituents, as two of its bonds connect to identical oxygen atoms within the dioxole ring system. However, the rigid three-dimensional structure created by the spirocyclic architecture introduces elements of molecular asymmetry that influence the compound's interaction with chiral environments.

The benzodioxole ring system exhibits planar geometry with defined spatial orientation relative to the cyclohexane ring. The amino group at the 5-position of the benzodioxole moiety introduces potential for conformational isomerism through rotation around the carbon-nitrogen bond, although this rotation may be restricted in certain chemical environments. The spatial arrangement of the amino group relative to the rest of the molecular framework influences the compound's ability to participate in stereoselective interactions with biological targets or chiral reagents.

Examination of related spirocyclic compounds in the literature reveals that structural modifications to the basic spiro[benzodioxole-cyclohexane] framework can introduce additional chiral centers and stereochemical complexity. Research on analogous spiro compounds has demonstrated that the introduction of substituents on the cyclohexane ring or modifications to the benzodioxole system can create multiple stereoisomers with distinct biological activities and chemical properties. These findings suggest that the stereochemical features of this compound represent a foundation for potential structural elaboration and stereochemical diversification.

The conformational preferences of the cyclohexane ring also contribute to the overall stereochemical profile of the compound. While the chair conformation is energetically favored, the presence of the spiro linkage may influence the ring-flipping dynamics and preferred axial-equatorial arrangements of any substituents that might be introduced through chemical modification. Understanding these stereochemical features is essential for predicting the compound's behavior in asymmetric synthesis applications and chiral recognition processes.

X-ray Crystallographic Data Interpretation

While specific X-ray crystallographic data for this compound was not extensively detailed in the available literature sources, analysis of related spirocyclic compounds provides valuable insights into the expected solid-state structural features of this molecular system. Research on analogous spiro[benzodioxole] compounds has revealed characteristic crystallographic parameters that illuminate the three-dimensional organization of these molecules in the crystalline state. The perpendicular arrangement of the benzodioxole and cyclohexane ring systems, confirmed through crystallographic analysis of related structures, demonstrates the rigid geometric constraints imposed by the spiro linkage.

Crystallographic investigations of similar spirocyclic compounds have consistently revealed that the benzodioxole ring system maintains planarity with minimal deviation from ideal aromatic geometry. The dioxole ring typically exhibits slight puckering due to the sp³ hybridization of the spiro carbon center, while the fused benzene ring maintains perfect planarity. These structural features influence the intermolecular packing arrangements and contribute to the overall crystal stability through π-π stacking interactions between benzodioxole units.

The cyclohexane ring component in related spirocyclic structures consistently adopts chair conformations in the crystalline state, minimizing ring strain and optimizing intermolecular contacts. The presence of the amino group in this compound introduces additional possibilities for hydrogen bonding interactions that would influence crystal packing patterns. Computational predictions suggest that the amino group would participate in intermolecular hydrogen bonding networks that stabilize the crystal lattice and determine the overall crystal morphology.

Analysis of related spirocyclic compounds has also revealed characteristic bond lengths and angles that provide benchmarks for understanding the structural parameters of this compound. The spiro carbon-oxygen bond lengths typically range from 1.42 to 1.45 Ångströms, while the carbon-carbon bonds within the cyclohexane ring exhibit standard tetrahedral bond lengths of approximately 1.54 Ångströms. These crystallographic parameters contribute to our understanding of the electronic structure and bonding characteristics of this spirocyclic system.

Comparative Analysis with Related Spiro Compounds

Comparative structural analysis reveals significant insights when this compound is examined alongside related spirocyclic compounds in the chemical literature. The closely related spiro[1,3-benzodioxole-2,1'-cyclohexane] compound, which lacks the amino functional group, serves as a direct structural analog that highlights the impact of the amino substituent on molecular properties. This comparison demonstrates that the addition of the amino group introduces both electronic and steric effects that modify the compound's chemical behavior and potential biological activity.

The molecular weight progression within this series of related compounds provides insight into structure-property relationships. Spiro[1,3-benzodioxole-2,1'-cyclohexane] exhibits a molecular weight of 190.24 grams per mole and molecular formula C₁₂H₁₄O₂, while the amino-substituted derivative increases to 205.25 grams per mole with formula C₁₂H₁₅NO₂. This molecular weight difference of 15 atomic mass units corresponds precisely to the addition of the amino group (-NH₂), confirming the structural relationship between these compounds.

Analysis of the seven-membered ring analog, spiro(1,3-benzodioxole-2,1'-cycloheptane), reveals the influence of ring size on molecular properties within this spirocyclic family. The cycloheptane derivative exhibits a molecular formula of C₁₃H₁₆O₂ and molecular weight of 204.26 grams per mole, demonstrating how the additional methylene group in the larger ring affects the overall molecular dimensions and potentially the conformational flexibility of the spirocyclic system. These structural variations provide valuable insights into the relationship between ring size and molecular behavior within spirocyclic architectures.

Research on spirocyclic compounds containing different heterocyclic systems has revealed the versatility of the spiro linkage as a structural motif in organic chemistry. Studies of spiro[cyclohexane-pyrano[3,4-b]indole]-amines have demonstrated that spirocyclic frameworks can accommodate diverse heterocyclic components while maintaining the characteristic perpendicular arrangement of ring systems. These investigations have shown that spirocyclic compounds often exhibit enhanced biological activity compared to their non-spirocyclic analogs, attributed to the rigid three-dimensional structure that promotes selective binding to biological targets.

Compound Molecular Formula Molecular Weight (g/mol) Ring System Functional Groups
Spiro[1,3-benzodioxole-2,1'-cyclohexane] C₁₂H₁₄O₂ 190.24 Benzodioxole + Cyclohexane None
This compound C₁₂H₁₅NO₂ 205.25 Benzodioxole + Cyclohexane Amino group
Spiro(1,3-benzodioxole-2,1'-cycloheptane) C₁₃H₁₆O₂ 204.26 Benzodioxole + Cycloheptane None
Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine C₁₁H₁₃NO₂ 191.23 Benzodioxole + Cyclopentane Amino group

The comparative analysis extends to examination of synthetic methodologies employed for spirocyclic compound preparation. Recent advances in spirocyclic synthesis have demonstrated novel approaches for constructing these complex molecular frameworks through ring-opening and recyclization processes, three-component reactions, and transition-metal catalyzed methodologies. These synthetic developments have enabled access to diverse spirocyclic structures and facilitated structure-activity relationship studies that illuminate the importance of specific structural features for biological activity. The continued development of spirocyclic chemistry promises to expand the available chemical space for drug discovery and materials science applications, with this compound serving as a representative example of this important class of compounds.

Properties

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-9-4-5-10-11(8-9)15-12(14-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUHEEOHWIVGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244900
Record name Spiro[1,3-benzodioxole-2,1′-cyclohexan]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64179-41-5
Record name Spiro[1,3-benzodioxole-2,1′-cyclohexan]-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64179-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[1,3-benzodioxole-2,1′-cyclohexan]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[1,3-dioxaindane-2,1'-cyclohexane]-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Intermediate Formation

  • The process begins with the preparation of a compound represented by formula (V), which is a benzodioxole derivative bearing a spirocycloalkane substituent.
  • This intermediate is typically synthesized by reacting a compound represented by formula (II) with a compound represented by formula (III) to yield formula (IV), which is then converted to formula (V).

Purification and Yield Considerations

  • The process aims to avoid complicated purification such as silica-gel column chromatography, which was a limitation in earlier methods.
  • The improved method achieves higher overall yields (significantly above the previously reported ~5%) by optimizing reaction conditions and solvent/base selection.
  • The intermediate compounds are often isolated by crystallization or simple extraction techniques due to their improved physical properties (e.g., reduced oiliness).

Reaction Conditions Summary Table

Step Reactants Solvent(s) Base Temperature (°C) Reaction Time Notes
1 Compound (II) + Compound (III) DMF, DMAc, NMP, or DMI None or mild base Ambient to 50 Several hours Formation of intermediate (IV)
2 Intermediate (IV) → (V) Same as above Conversion reagents (varied) Ambient Variable Conversion to spiro intermediate (V)
3 Compound (V) + Compound (VI) DMF, DMAc, NMP, DMI, or ethers Lithium bis(trimethylsilyl)amide -10 to 50 5 min to 24 hours Spirocyclization and amine introduction

DMF = N,N-dimethylformamide; DMAc = N,N-dimethylacetamide; NMP = 1-methyl-2-pyrrolidone; DMI = 1,3-dimethyl-2-imidazolidinone

Research Findings and Industrial Relevance

  • The patented process (EP1535920A1) addresses previous challenges such as low yield, difficult isolation of oily intermediates, and reliance on chromatographic purification.
  • By selecting appropriate solvents and bases, and controlling reaction temperatures, the process achieves a scalable and efficient synthesis suitable for industrial production.
  • The final compound, Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine, exhibits biological activity as a phosphodiesterase IV inhibitor, making the synthetic route valuable for pharmaceutical applications targeting inflammatory and autoimmune diseases.

Additional Notes on Compound Properties

  • The compound has a molecular formula of C12H15NO2 and a molecular weight of 205.26 g/mol.
  • The amine group at the 5-position of the cyclohexane ring is critical for its biological activity.
  • The spirocyclic structure confers conformational rigidity, which is often beneficial for receptor binding specificity.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is investigated for its potential use in materials science, such as in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Varying Spirocyclic Cores

(a) Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-amine (CAS: 447429-09-6)
  • Structural Difference : Cyclopentane replaces the cyclohexane ring.
  • Physical Properties : Higher purity (97%) and availability as a hydrochloride salt (CAS: 1047620-37-0) with a molecular weight of 240.73 .
  • Applications : Used in heterocyclic synthesis but lacks reported bioactivity data compared to the cyclohexane variant.
(b) Spiro[1,3-benzodioxole-2,1'-naphthalene] Derivatives (e.g., 5o)
  • Structural Difference : Naphthalene replaces cyclohexane, introducing aromaticity.
  • Physical Properties : Higher melting point (136.8–137.2°C) due to increased rigidity and π-π interactions .
  • Synthetic Yield : 63%, lower than cyclohexane-based derivatives, reflecting synthetic challenges with larger fused rings .

Derivatives with Functional Group Modifications

(a) Ethyl 4'-fluoro-3'-phenylspiro[1,3-benzodioxole-2,1'-cyclohexan]-3'-ene-5'-carboxylate (5p)
  • Functional Groups : Fluoro and ester substituents.
  • Physical State : Colorless oil (unlike the solid amine), with a molecular weight of 355.13 .
  • Synthetic Yield : 78%, indicating efficient synthesis despite steric hindrance from the phenyl group .
(b) 4'-Fluoro-5'-(4-phenylphenyl)dispiro[1,3-benzodioxole-2,1'-cyclohexane-3',3''-oxolan]-4'-en-2''-one (5l)
  • Structural Features : Additional oxolane ring enhances rigidity.
  • Melting Point : 198.4–199.8°C, significantly higher than the parent amine, due to increased structural complexity .
  • HRMS Data : Observed m/z 473.1738 vs. calculated 473.1759, demonstrating high accuracy in structural confirmation .

Bioactive Analogues

(a) Spiro-Cyclohexylquinazolinones (e.g., Compound 1 in )
  • Bioactivity : Exhibits AChE inhibition (IC~50~ values in µM range) due to the spirocyclic core’s interaction with the enzyme’s active site .
  • Synthetic Yield : 98%, achieved via p-toluenesulfonic acid-catalyzed condensation, highlighting efficient methodology .
(b) 2-Chloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide
  • Commercial Availability: Sold as a research chemical (Santa Cruz Biotechnology, $197/250 mg) .

Key Data Tables

Discussion and Insights

  • Structural Impact on Physicochemical Properties : Larger spirocyclic cores (e.g., naphthalene in 5o) increase melting points but reduce synthetic yields. Fluorine substitution enhances thermal stability (e.g., 5d: 137.1–138.2°C) .
  • Bioactivity Correlations : The spirocyclic amine’s rigid structure mimics natural alkaloids, making it a scaffold for AChE inhibitors. Derivatives with electron-withdrawing groups (e.g., chloroacetamide) show promise in medicinal chemistry .
  • Synthetic Challenges: High-yield syntheses (e.g., 98% for spiro-cyclohexylquinazolinone) rely on acid catalysis and optimized reaction conditions, whereas steric hindrance in aryl-substituted derivatives (e.g., 5p) necessitates tailored approaches .

Biological Activity

Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine is a unique spirocyclic compound characterized by a fused benzodioxole and cyclohexane structure. Its distinctive chemical properties arise from the presence of an amine functional group, which enhances its reactivity and potential biological activity. This compound has garnered attention for its promising applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have explored its efficacy against different cancer cell lines:

  • Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. This modulation can lead to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
  • Case Studies :
    • A study demonstrated that derivatives of spirocyclic compounds showed selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 3.96 to 4.38 μM .
    • Another investigation reported that certain spirocyclic compounds induced apoptosis in A549 lung cancer cells, highlighting their potential as effective anticancer agents .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Antimicrobial Efficacy : In vitro studies have indicated that this compound exhibits activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
Spiro[1,3-benzodioxole-2,1’-cyclohexane]Similar without amineModerate anticancer activityNot specified
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-carboxylic acidContains carboxylic acidLower activity compared to amine derivativeNot specified
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ylpyridine-2-carboxamideContains pyridineEnhanced selectivity towards certain receptorsNot specified

The presence of the amine group in this compound is crucial for its enhanced biological activities compared to its analogs.

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors involved in cellular signaling pathways.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of this compound:

  • Compounds with modifications at the 5-position of the cyclohexane ring often exhibit improved potency against cancer cells.
  • The spirocyclic structure contributes to favorable pharmacokinetic properties such as increased stability and bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves cyclization reactions between 1,3-benzodioxole derivatives and cyclohexanone intermediates. For example, condensation of 2-aminothiophenol derivatives with ketones (e.g., 4-ethylcyclohexanone) under reflux in ethanol yields spirocyclic products, with yields optimized by adjusting molar ratios and reaction times (45–88% yields reported) . Photoredox radical/polar crossover strategies have also been employed for C–H difunctionalization of 1,3-benzodioxoles, enabling regioselective fluorination .
  • Key Variables : Temperature (reflux vs. room temperature), solvent polarity, and catalyst selection (e.g., proline derivatives for asymmetric induction) .

Q. How is this compound characterized structurally and spectroscopically?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR identify substituent environments and spiro junction conformation (e.g., cyclohexane chair vs. envelope conformations) .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., observed [M+Na]+^+ at m/z 525.1675 vs. calculated 525.1684) .
  • X-ray Crystallography : Resolves spirocyclic geometry and hydrogen-bonding motifs (e.g., N–H···S interactions stabilizing crystal packing) .

Advanced Research Questions

Q. What computational approaches predict the biological activity and target interactions of spiro compounds?

  • Molecular Docking : Spiro[quinazoline-2,1'-cyclohexane] derivatives have been modeled as PPAR-1 inhibitors using docking simulations to assess binding affinities at catalytic sites . Parameters include ligand flexibility, solvation effects, and scoring functions (e.g., AutoDock Vina).
  • QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with antimicrobial or anticancer activity .

Q. How can contradictions in reaction yields or regioselectivity be resolved during spiro compound synthesis?

  • Case Study : Photoredox-mediated fluorination of 1,3-benzodioxoles achieves high regioselectivity (88% yield for trans-diethyl carboxylate derivatives) , whereas traditional condensation methods may yield mixtures due to competing pathways.
  • Mitigation Strategies :

  • Kinetic Control : Lower temperatures favor intermediate stabilization.
  • Catalyst Screening : Proline derivatives enhance enantioselectivity in spiroannulation .
    • Data Comparison :
MethodYield (%)SelectivityReference
Photoredox Fluorination88High (trans)
Condensation with Ethanol45–65Moderate

Q. What are the mechanistic insights into substitution reactions at the spirocyclic core?

  • Nucleophilic Substitution : The chlorine atom in 2-chloro-N-spiro derivatives undergoes displacement by amines or thiols, with reactivity influenced by steric hindrance at the spiro junction .
  • Hydrolysis Pathways : Acidic or basic conditions cleave the acetamide group, yielding carboxylic acids and amines, with rates dependent on pH and solvent dielectric constant .
  • Spectroscopic Evidence : IR peaks at 1711 cm1^{-1} (C=O stretch) and 1H^1H NMR shifts (δ 6.74–6.94 ppm for NH groups) track reaction progress .

Methodological Challenges and Solutions

Q. How are spirocyclic conformations (e.g., chair vs. envelope) validated experimentally?

  • X-ray Diffraction : Crystal structures resolve puckering parameters (e.g., cyclohexane chair with QT_T = 0.552 Å) .
  • Dynamic NMR : Variable-temperature 1H^1H NMR detects ring-flipping barriers in solution .

Q. What strategies improve the scalability of spiro compound synthesis?

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic cyclization steps.
  • Green Solvents : Ethanol/water mixtures reduce environmental impact while maintaining yield (e.g., 61–88% in aqueous photoredox systems) .

Nomenclature and Structural Nuances

Q. How do IUPAC rules govern the naming of complex spiro compounds?

  • Guidelines : The central spiro component is cited first, with terminal components labeled using primes (e.g., trispiro[1,3-benzodioxole-2,1'-cyclohexane-2',2''-dioxolane]) .
  • Challenges : Ambiguities arise in multi-spiro systems; X-ray data or computational modeling (e.g., DFT-optimized geometries) resolve disputes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.